N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(trifluoromethyl)benzamide
Description
Historical Development of Tetrahydroisoquinoline-Based Compounds
Tetrahydroisoquinoline (THIQ) derivatives have been integral to medicinal chemistry since their isolation from natural alkaloids in the early 20th century. The Pictet–Spengler reaction, discovered in 1911, enabled efficient synthesis of THIQ scaffolds by condensing β-arylethylamines with aldehydes or ketones under acidic conditions. Early applications focused on opioid analogs, but the discovery of THIQ’s conformational rigidity and ability to mimic bioactive phenethylamines expanded its utility. For example, THIQ’s cyclized structure enhances receptor selectivity compared to flexible amphetamines, as demonstrated by its failure to substitute for dextroamphetamine in rodent models. Modern derivatives, such as FY-21 (a tetracyclic THIQ), exhibit potent histone demethylase inhibition (IC~50~ = 340 nM) for leukemia treatment, underscoring the scaffold’s adaptability.
Significance of Trifluoromethyl Substitution in Medicinal Chemistry
The trifluoromethyl (-CF~3~) group is a cornerstone of rational drug design due to its unique physicochemical properties. Statistical analysis of 28,003 compound pairs revealed that replacing methyl (-CH~3~) with -CF~3~ boosts bioactivity by ≥10-fold in 9.19% of cases, particularly near aromatic residues like phenylalanine or histidine. The -CF~3~ group enhances metabolic stability by resisting oxidative degradation and improves lipophilicity (logP +0.9 vs. -CH~3~), facilitating membrane permeability. In the context of benzamide derivatives, -CF~3~ at the meta-position creates a steric and electronic profile that optimizes target engagement, as seen in 5-trifluoromethyluracil syntheses using CF~3~I radical sources.
Table 1: Comparative Effects of -CH~3~ vs. -CF~3~ Substitution
| Property | -CH~3~ | -CF~3~ |
|---|---|---|
| Lipophilicity (logP) | +0.5 | +1.4 |
| Metabolic Stability | Low | High |
| Binding Energy (ΔG, kcal/mol) | -1.2 | -4.4 (max) |
Evolution of Dimethylaminophenyl-Containing Pharmacophores
The 4-dimethylaminophenyl group contributes to pharmacokinetic optimization and target affinity. Its electron-donating dimethylamino (-N(CH~3~)~2~) moiety enhances π-π stacking with aromatic residues in enzyme active sites, as observed in cannabinoid receptor inverse agonists. However, metabolic N-demethylation of this group can reduce efficacy, prompting strategies like conformational restriction (e.g., cyclopenta[d]pyrimidine hybrids). In the subject compound, the dimethylaminophenyl moiety likely stabilizes interactions with hydrophobic pockets while moderating basicity (pK~a~ ~8.5), balancing solubility and membrane penetration.
Contextual Positioning in Contemporary Pharmaceutical Research
The integration of THIQ, -CF~3~, and dimethylaminophenyl motifs aligns with trends in multi-target drug discovery. For instance, THIQ derivatives like Dauricine and 1MeTIQ show neuroprotective effects in Alzheimer’s disease by modulating oxidative stress and amyloid-β pathways. Similarly, the -CF~3~ group’s role in LSD1 inhibitors highlights its utility in epigenetic therapies. The subject compound’s structure merges these attributes, potentially enabling synergistic activity against diseases requiring polypharmacology, such as cancer or neurodegenerative disorders. Current research prioritizes such hybrids to overcome limitations of single-target agents.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N3O/c1-32(2)24-12-10-20(11-13-24)25(33-15-14-19-6-3-4-7-22(19)18-33)17-31-26(34)21-8-5-9-23(16-21)27(28,29)30/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNGLPHPUWEGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethylamino Group: This step involves the alkylation of an aromatic amine with dimethyl sulfate or a similar reagent.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired benzamide structure, often using amide bond-forming reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, a study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cells, revealing significant cytotoxicity with mean GI50 values indicating effective growth inhibition .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF-7 (Breast) | 12.53 | 45.00 |
| HeLa (Cervical) | 10.25 | 40.00 |
2. Neuropharmacological Studies
The tetrahydroisoquinoline component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotection. Research indicates that derivatives of tetrahydroisoquinoline exhibit antidepressant and anxiolytic properties .
3. Antimicrobial Properties
Preliminary studies have also suggested that this compound may possess antimicrobial activity. The presence of the dimethylamino group enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains .
Case Studies
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer properties of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(trifluoromethyl)benzamide involved testing against multiple cancer cell lines using a standardized protocol established by NCI. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines.
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, researchers synthesized several derivatives of the compound and tested their effects on neuronal cell lines exposed to oxidative stress. Results showed that specific derivatives significantly reduced cell death compared to control groups, suggesting potential therapeutic roles in neurodegenerative diseases .
Mechanism of Action
The mechanism by which N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(trifluoromethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. The tetrahydroisoquinoline moiety may interact with various receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Features and Substituent Analysis
The compound’s benzamide core is shared with several agrochemicals and pharmaceuticals (Table 1). Key structural variations include:
- Trifluoromethyl Group : Present in the target compound and flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) , but absent in mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) .
- Tetrahydroisoquinoline Moiety: Unique to the target compound; other analogs feature simpler substituents like methoxypropyl (methoprotryne) or dichlorophenyl (etobenzanid) groups .
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Computational Similarity Metrics
Using Tanimoto and Dice indices (MACCS keys or Morgan fingerprints) , the target compound shows moderate similarity to flutolanil (shared CF₃ and benzamide core) but low similarity to mepronil (lack of CF₃). Molecular networking via mass spectrometry (cosine scores >0.7) could cluster it with other trifluoromethyl-containing benzamides, though the tetrahydroisoquinoline group may reduce spectral overlap.
Bioactivity and Proteomic Interaction Profiles
- Bioactivity Clustering: Compounds with CF₃ groups often exhibit distinct modes of action; e.g., flutolanil inhibits succinate dehydrogenase, while diflufenican targets carotenoid biosynthesis . The target compound’s tetrahydroisoquinoline group may confer unique target affinities, such as kinase or GPCR modulation.
- CANDO Platform Analysis: Proteomic interaction signatures suggest that dissimilarity in substituents (e.g., tetrahydroisoquinoline vs. isopropoxy) could lead to divergent multitarget effects compared to pesticides. This aligns with evidence that structural differences reduce functional homology in proteome-scale models .
Research Findings and Implications
Metabolic Stability: The CF₃ group in the target compound likely enhances metabolic resistance compared to non-fluorinated analogs like mepronil .
Solubility: The dimethylamino group improves aqueous solubility relative to purely hydrophobic analogs (e.g., etobenzanid) .
Target Specificity: The tetrahydroisoquinoline moiety may enable interactions with central nervous system targets, distinguishing it from agrochemical benzamides .
Synthetic Confirmation : Structural validation via IR and NMR (e.g., absence of C=O bands in triazole analogs ) supports reliable characterization of the target compound’s tautomeric state.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated structure featuring a tetrahydroisoquinoline moiety and a trifluoromethyl group. Its molecular formula is C28H35N3O3S with a molecular weight of approximately 493.67 g/mol. The presence of the dimethylamino group suggests potential interactions with various biological targets.
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Many tetrahydroisoquinoline derivatives have been studied for their anticancer properties. For instance, certain derivatives have shown effectiveness against multidrug-resistant cancer cells by modulating drug transport mechanisms .
- Antimicrobial Effects : Compounds in this class have demonstrated significant antibacterial and antifungal activities. For example, related benzimidazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria .
- Neurological Implications : Some studies suggest that tetrahydroisoquinolines can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as Parkinson’s disease and drug addiction .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Dimethylamino Group | Enhances receptor binding affinity |
| Trifluoromethyl Group | Increases lipophilicity, potentially improving membrane permeability |
| Tetrahydroisoquinoline Core | Essential for maintaining bioactivity across multiple targets |
Case Studies
- Anticancer Activity : A study evaluating a series of tetrahydroisoquinoline derivatives revealed that specific modifications led to enhanced cytotoxicity against breast cancer cell lines. The presence of the dimethylamino group was crucial for activity against resistant strains .
- Neuropharmacology : Research on similar compounds indicated that modifications at the 1-position of the tetrahydroisoquinoline significantly affected their antagonistic activity at orexin receptors, which are implicated in addiction pathways .
- Antimicrobial Testing : In vitro evaluations demonstrated that compounds with structural similarities exhibited MIC values in the low micromolar range against various pathogens, suggesting strong potential as antimicrobial agents .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound while minimizing resource consumption?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield. For example, a 2^k factorial design can reduce the number of trials while capturing interaction effects between variables . Coupling this with response surface methodology (RSM) refines optimal conditions. Software tools like COMSOL Multiphysics enable virtual simulations to pre-screen conditions, reducing physical experimentation .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments to confirm substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula.
- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydroisoquinoline moiety.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect byproducts.
Computational validation via quantum chemical calculations (e.g., density functional theory) can cross-check experimental data .
Q. How to design preliminary biological activity assays for this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. Use high-throughput screening (HTS) platforms with orthogonal detection methods (e.g., fluorescence, luminescence) to minimize false positives. Normalize activity metrics (IC50, EC50) against control compounds and validate dose-response curves in triplicate (Note: BenchChem content excluded; general best practices inferred).
Advanced Research Questions
Q. How to resolve discrepancies between computational predictions and experimental outcomes in reaction yields?
- Methodological Answer : Implement iterative feedback loops between quantum chemical simulations (e.g., transition state analysis) and experimental data. For example:
Use ab initio methods to model reaction pathways and identify kinetic/thermodynamic bottlenecks.
Compare predicted energy barriers with experimental Arrhenius plots.
Refine computational models by incorporating solvent effects or non-covalent interactions observed experimentally.
Tools like ICReDD’s reaction path search algorithms streamline this process .
Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in-line FTIR, Raman spectroscopy) to detect deviations in reaction intermediates.
- Membrane Separation Technologies : Purify intermediates continuously to reduce impurity carryover .
- Statistical Process Control (SPC) : Track critical quality attributes (CQAs) using control charts to maintain consistency.
Advanced reactor designs (e.g., microfluidic systems) enhance mixing and heat transfer for reproducibility .
Q. How can AI-driven models optimize reaction conditions for derivatives of this compound?
- Methodological Answer : Train machine learning models on historical reaction data (e.g., solvents, catalysts, yields) to predict optimal conditions for new derivatives. For example:
- Use Bayesian optimization to iteratively narrow down parameter spaces.
- Apply neural networks to correlate molecular descriptors (e.g., Hammett constants, logP) with reaction outcomes.
AI platforms like COMSOL Multiphysics enable virtual screening of >10^3 conditions before lab validation .
Q. How to analyze conflicting data in biological target engagement studies?
- Methodological Answer :
- Orthogonal Assays : Confirm binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
- Negative Controls : Include off-target panels to rule out non-specific interactions.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., compound solubility).
Cross-validate findings with knock-down/knock-out models to establish causality .
Methodological Tools and Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
